D-Glucose-4-C-d
Overview
Description
D-Glucose-4-C-d is a derivative of D-glucose, a simple sugar that plays a crucial role as an energy source in living organisms. D-glucose is an aldohexose, meaning it is a six-carbon sugar with an aldehyde group. It is naturally found in fruits, plants, and the blood of animals. This compound is a modified form of D-glucose, where specific chemical modifications have been made to the fourth carbon atom.
Mechanism of Action
Target of Action
D-Glucose, also known as dextrose, is a simple sugar that plays a vital role in the body’s metabolism . It is the primary energy source for most cells in the body and is particularly important for the brain and muscles during physical activity . The primary targets of D-Glucose are the cells that require energy, where it is used in the production of ATP, the main energy currency of the cell .
Mode of Action
D-Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis . It is also involved in the production of other biomolecules such as vitamin C .
Biochemical Pathways
D-Glucose is involved in several biochemical pathways, the most important of which is glycolysis . In glycolysis, glucose is broken down to produce pyruvate, ATP, and NADH . This process provides the cell with ATP under anaerobic conditions and also supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .
Pharmacokinetics
D-Glucose is commonly supplied as an injection for nutritional supplementation or metabolic disorders where glucose levels are improperly regulated . It is produced in humans via hepatic gluconeogenesis and breakdown of polymeric glucose forms (glycogenolysis) . It circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation .
Result of Action
The result of D-Glucose action is the production of energy in the form of ATP and NADH, which are essential for various cellular processes . It also plays a role as a signaling molecule to control glucose and energy homeostasis . Moreover, it can act as precursors to generate other biomolecules such as vitamin C .
Action Environment
The action of D-Glucose is influenced by various environmental factors. For instance, the presence of oxygen is crucial for the complete breakdown of glucose in the process of aerobic respiration . Additionally, the pH level, temperature, and the presence of certain enzymes can also affect the rate at which glucose is metabolized .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-4-C-d typically involves the selective modification of the fourth carbon atom in the D-glucose molecule. This can be achieved through various chemical reactions, including oxidation, reduction, and substitution reactions. One common method involves the use of specific reagents to introduce the desired functional group at the fourth carbon position.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product. Enzymatic methods may also be
Properties
IUPAC Name |
(3R,4R,5S,6R)-5-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-KHOLKCTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@H](OC([C@@H]([C@@H]1O)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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